Mass Shift Precision: Dual-Labeled Fmoc-Ile-OH-13C6,15N vs. Unlabeled Fmoc-Ile-OH
Fmoc-Ile-OH-13C6,15N introduces a uniform +7 Da mass shift (M+7) when incorporated into a peptide, compared to unlabeled Fmoc-Ile-OH, which has no mass shift (Δ0 Da) . This +7 Da shift is achieved through the complete substitution of all six carbon atoms (13C) and the single nitrogen atom (15N) in the isoleucine backbone, ensuring a predictable and resolvable mass difference in MS1 spectra . In contrast, unlabeled Fmoc-Ile-OH contributes to the natural isotopic envelope, which can obscure accurate quantitation in complex samples [1].
| Evidence Dimension | Mass shift in peptide |
|---|---|
| Target Compound Data | +7 Da (M+7) |
| Comparator Or Baseline | Unlabeled Fmoc-Ile-OH (Δ0 Da) |
| Quantified Difference | +7 Da |
| Conditions | Peptide synthesized with Fmoc solid-phase chemistry; MS detection |
Why This Matters
A defined +7 Da mass shift ensures complete spectral separation from the endogenous analyte, a critical requirement for reliable isotope dilution mass spectrometry (IDMS) assays.
- [1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
